Cas no 910377-07-0 (1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one)

1-(Cyclopropylmethyl)-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative characterized by its cyclopropylmethyl substitution at the nitrogen position. This structural feature enhances its stability and potential reactivity in synthetic applications. The compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds with biological activity. Its rigid benzimidazole core contributes to strong binding affinity in molecular interactions, while the cyclopropyl group may influence lipophilicity and metabolic stability. The product is typically used in small-scale organic synthesis, requiring careful handling under controlled conditions. Analytical methods such as HPLC and NMR confirm its high purity, ensuring reproducibility in research applications.
1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one structure
910377-07-0 structure
Product name:1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one
CAS No:910377-07-0
MF:C11H12N2O
MW:188.225782394409
CID:1121193
PubChem ID:57436030

1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one
    • 910377-07-0
    • 1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one
    • SCHEMBL739521
    • 1-(cyclopropylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 1-(cyclopropylmethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • A1-36151
    • 3-(cyclopropylmethyl)-1H-benzimidazol-2-one
    • G62548
    • Inchi: InChI=1S/C11H12N2O/c14-11-12-9-3-1-2-4-10(9)13(11)7-8-5-6-8/h1-4,8H,5-7H2,(H,12,14)
    • InChI Key: HSBAVFYEMVWEKG-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)N=C(N2CC3CC3)O

Computed Properties

  • Exact Mass: 188.094963011g/mol
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 32.3Ų

1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM158871-1g
1-(cyclopropylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
910377-07-0 95%
1g
$672 2024-07-20
Crysdot LLC
CD11019422-1g
1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one
910377-07-0 95+%
1g
$853 2024-07-19
Alichem
A069004272-1g
1-(Cyclopropylmethyl)-1H-benzo[d]imidazol-2(3H)-one
910377-07-0 95%
1g
$748.44 2023-08-31
Chemenu
CM158871-1g
1-(cyclopropylmethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
910377-07-0 95%
1g
$805 2021-08-05

Additional information on 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one

1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS No. 910377-07-0): A Comprehensive Overview

1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS No. 910377-07-0) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of benzimidazoles, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and antiparasitic properties.

The core structure of 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one features a benzimidazole ring, which is a bicyclic heterocyclic compound consisting of a benzene ring fused with an imidazole ring. The presence of the cyclopropylmethyl substituent at the 1-position adds a unique dimension to its chemical and biological profile. This substituent is known to influence the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent antifungal activity against several clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The researchers found that the cyclopropylmethyl group plays a crucial role in enhancing the compound's ability to disrupt fungal cell membranes, thereby inhibiting their growth and survival.

In addition to its antifungal properties, 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one has also shown promise as an antibacterial agent. A 2023 study in the European Journal of Medicinal Chemistry reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to essential bacterial enzymes, thereby disrupting key metabolic pathways and leading to bacterial cell death.

The pharmacokinetic properties of 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one have been extensively studied to assess its suitability for clinical use. Research has shown that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate. Furthermore, it has been found to have low toxicity in preclinical studies, suggesting a favorable safety profile.

In terms of drug delivery, the lipophilic nature of 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one makes it suitable for various formulations, including oral tablets and topical creams. This versatility in delivery methods enhances its potential for treating a wide range of infections and diseases.

The potential applications of 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one extend beyond antimicrobial therapy. Recent research has explored its use as an antiparasitic agent against protozoan parasites such as Plasmodium falciparum, which causes malaria. A study published in Parasitology Research in 2024 found that this compound effectively inhibits the growth of P. falciparum by interfering with key metabolic pathways essential for parasite survival.

In conclusion, 1-(cyclopropylmethyl)-1,3-dihydro-2H-Benzimidazol-2-one (CAS No. 910377-07-0) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its full potential in various therapeutic areas, paving the way for new treatments and advancements in healthcare.

Recommend Articles

Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd